![molecular formula C17H18Cl3N3S B7785812 N-[({anilino[(2,6-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride](/img/structure/B7785812.png)
N-[({anilino[(2,6-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[({anilino[(2,6-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride is a complex organic compound characterized by its unique structure, which includes an anilino group, a dichlorobenzyl sulfanyl moiety, and a methanaminium chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[({anilino[(2,6-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride typically involves multiple steps. The process begins with the preparation of the anilino group, followed by the introduction of the dichlorobenzyl sulfanyl moiety. The final step involves the formation of the methanaminium chloride group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency, allowing for the production of significant quantities of the compound for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[({anilino[(2,6-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
N-[({anilino[(2,6-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[({anilino[(2,6-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other anilino derivatives and dichlorobenzyl sulfanyl compounds. Examples include:
- N-[({anilino[(2,4-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride
- N-[({anilino[(2,6-difluorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride
Uniqueness
What sets N-[({anilino[(2,6-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[[anilino-[(2,6-dichlorophenyl)methylsulfanyl]methylidene]amino]methylidene-dimethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3S.ClH/c1-22(2)12-20-17(21-13-7-4-3-5-8-13)23-11-14-15(18)9-6-10-16(14)19;/h3-10,12H,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEZINAKLRRSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CN=C(NC1=CC=CC=C1)SCC2=C(C=CC=C2Cl)Cl)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
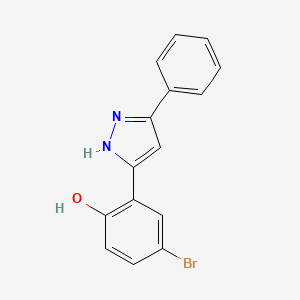
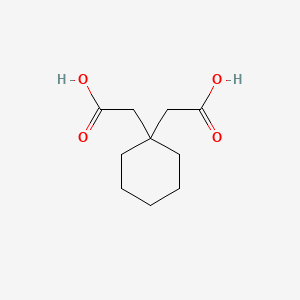
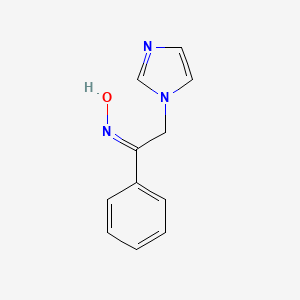
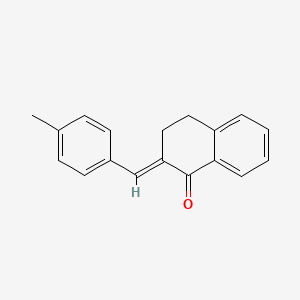
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide](/img/structure/B7785752.png)
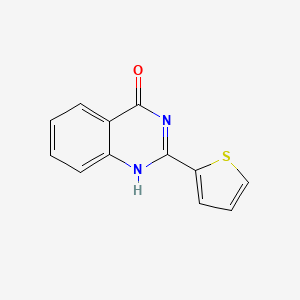
![(4Z)-4-[(thiophen-2-ylmethylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one](/img/structure/B7785768.png)
![4-[(dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B7785774.png)
![(4Z)-3-(methoxymethyl)-4-[(thiophen-2-ylmethylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7785785.png)
![(4Z)-4-[[(4-chlorophenyl)methylamino]methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one](/img/structure/B7785801.png)
![4-(4-chlorobenzoyl)-N-[(methoxyamino)methylidene]-1H-pyrrole-2-carboxamide](/img/structure/B7785813.png)
![N-[[(4-chlorophenyl)methoxyamino]methylidene]-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B7785815.png)
![ethyl (4Z)-2-methyl-5-oxo-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrrole-3-carboxylate](/img/structure/B7785827.png)
![(4Z)-4-[(morpholin-4-ylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one](/img/structure/B7785831.png)
